molecular formula C11H11ClF3N B6273112 2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine CAS No. 2059931-72-3

2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine

Cat. No.: B6273112
CAS No.: 2059931-72-3
M. Wt: 249.7
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Description

2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine is a compound that features a trifluoromethyl group and a chlorine atom attached to a cyclohepta[b]pyridine ring

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chlorine and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group and chlorine atom contribute to the compound’s reactivity and ability to interact with specific enzymes and receptors. These interactions can modulate various biological processes, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its combination of the trifluoromethyl group, chlorine atom, and the cyclohepta ring, which together contribute to its distinct chemical and biological properties.

Properties

CAS No.

2059931-72-3

Molecular Formula

C11H11ClF3N

Molecular Weight

249.7

Purity

95

Origin of Product

United States

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